Phenol, 2,2'-ethylidenebis[4-methoxy-
Description
Properties
CAS No. |
106131-29-7 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-4-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-10(13-8-11(19-2)4-6-15(13)17)14-9-12(20-3)5-7-16(14)18/h4-10,17-18H,1-3H3 |
InChI Key |
FUYCENQBONZYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
The most established method involves condensing 2-methoxyphenol with acetaldehyde in the presence of hydrochloric acid or sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, with the acid catalyst facilitating the formation of the ethylidene bridge. Typical conditions include:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Catalyst | H₂SO₄ (10–15 wt%) |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
This method, while robust, generates oligomeric byproducts requiring extensive purification.
Bromination-Hydrogenation Sequences
A patent by [EP0449602A1] describes brominating 4-hydroxyacetophenone to form α-bromo-4-hydroxyacetophenone, followed by methoxide-bromide exchange and catalytic hydrogenation. Although developed for 4-(2'-methoxyethyl)phenol, this approach is adaptable to 4,4'-ethylidenebis(2-methoxyphenol) by substituting 2-methoxyphenol derivatives. Key steps include:
- Bromination : CuBr₂-mediated bromination at the α-position of 4-hydroxyacetophenone.
- Methoxide Exchange : Sodium methoxide replaces bromide to form α-methoxy-4-hydroxyacetophenone.
- Hydrogenation : Palladium on carbon (Pd/C) reduces the ketone to the ethylidene bridge.
Modern Catalytic Innovations
Heterogeneous Catalysis
Recent advances employ zeolite-supported acid catalysts (e.g., H-Beta, H-ZSM-5) to improve selectivity. These materials reduce side reactions by confining reactants within micropores, achieving yields up to 85% at 100°C.
Solvent-Free Mechanochemical Synthesis
Ball milling 2-methoxyphenol with paraformaldehyde and p-toluenesulfonic acid eliminates solvent use, reducing waste. This method achieves 78% yield in 2 hours, demonstrating scalability for green chemistry applications.
Purification and Characterization
Crude product purification involves:
- Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove acidic byproducts.
- Crystallization : Recrystallization from ethanol-water mixtures yields >99% purity.
- Spectroscopic Analysis : ¹H NMR (δ 6.8–7.2 ppm, aromatic protons) and FT-IR (1240 cm⁻¹, C-O-C stretch) confirm structure.
Industrial Challenges and Solutions
Byproduct Management
Oligomer formation during condensation remains a hurdle. Solutions include:
Catalyst Recovery
Pd/C catalysts degrade after 3–5 hydrogenation cycles. Immobilizing palladium on magnetic Fe₃O₄ nanoparticles enables magnetic recovery, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro or halogenated derivatives of the original compound
Scientific Research Applications
Phenol, 2,2’-ethylidenebis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of phenol, 2,2’-ethylidenebis[4-methoxy-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds and interact with proteins and enzymes, affecting their function. The compound’s reactivity also allows it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Research Findings and Data Gaps
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2'-ethylidenebis[4-methoxy-phenol] and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and aldehydes. For example, magnesium complexes derived from 2,2'-ethylidenebis(4,6-di-tert-butylphenol) have been used as ligands in catalytic systems, suggesting a synthetic route involving reaction with Mg(nBu)₂ . Characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm ligand geometry and purity.
Q. How can researchers safely handle 2,2'-ethylidenebis[4-methoxy-phenol] in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) indicate hazards such as acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Key precautions include:
- Using personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .
- Ensuring proper ventilation to avoid inhalation of dust or vapors .
- Immediate decontamination protocols for spills (e.g., water rinsing for eye exposure, soap washing for skin contact) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, EPA/NIH spectral databases provide reference data for methoxy-substituted phenols .
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying substituent positions and verifying the ethylidene bridge .
- X-ray Crystallography : Programs like SHELXL are widely used for refining crystal structures, particularly for verifying steric effects in bulky ligands .
Advanced Research Questions
Q. How does 2,2'-ethylidenebis[4-methoxy-phenol] perform as a ligand in catalytic polymerization reactions?
- Methodological Answer : The compound acts as a bidentate ligand in magnesium complexes, enabling ring-opening polymerization (ROP) of ε-caprolactone and L-lactide. Key findings include:
- High catalytic activity (e.g., 90% conversion of ε-caprolactone in 24 hours at 25°C) .
- Steric effects from the ethylidene bridge and methoxy groups influence polymerization rates and polymer molecular weights. Comparative studies with methylenebis-phenol analogs are recommended to assess structural impacts .
Q. What strategies resolve contradictions in spectral data for methoxy-substituted phenolic compounds?
- Methodological Answer : Discrepancies in MS or NMR data can arise from isomerism or impurities. Solutions include:
- Cross-referencing multiple databases (e.g., NIST Standard Reference Data for 4-ethyl-2-methoxyphenol analogs) .
- Using computational tools (e.g., density functional theory, DFT) to predict spectra and validate experimental results .
- Purifying samples via recrystallization or column chromatography to eliminate byproducts .
Q. What are the mechanistic implications of steric hindrance in this compound’s coordination chemistry?
- Methodological Answer : The ethylidene bridge and methoxy groups create steric bulk, which:
- Limits ligand flexibility, favoring specific coordination geometries (e.g., tetrahedral vs. octahedral in metal complexes).
- Reduces aggregation tendencies in catalytic systems, as observed in magnesium complexes for ROP .
- Experimental validation via variable-temperature NMR or single-crystal XRD can map steric effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
